2,4-Dimethylthiazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

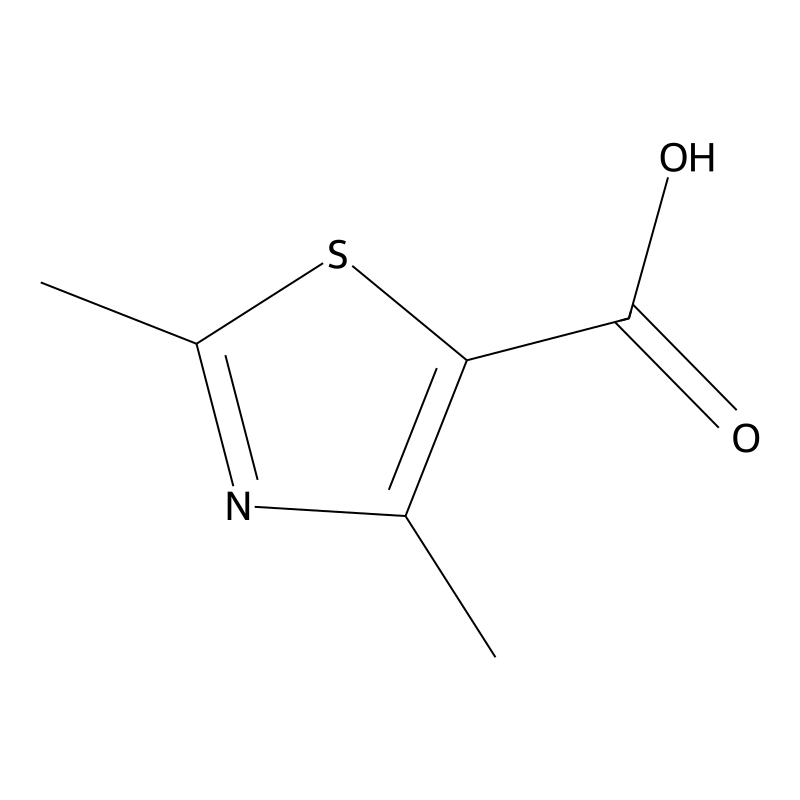

2,4-Dimethylthiazole-5-carboxylic acid is an aromatic carboxylic acid with the molecular formula and a molecular weight of 157.19 g/mol. It is characterized by its thiazole ring structure, which contributes to its unique chemical properties. The compound appears as a white to orange crystalline powder and has a melting point of approximately 234 °C (decomposes) . It is classified as a heterocyclic compound, making it significant in various chemical applications.

As a Heterocyclic Building Block:

2,4-Dimethylthiazole-5-carboxylic acid (2,4-DMTC) is a valuable tool in drug discovery due to its specific functionality and ability to modify lead compounds. Its heterocyclic structure, containing a five-membered ring with nitrogen and sulfur atoms, allows it to interact with various biological targets []. Researchers can strategically incorporate 2,4-DMTC into the chemical structure of potential drugs, potentially improving their binding affinity, selectivity, and overall efficacy [, ].

Medicinal Chemistry Applications:

The presence of a carboxylic acid group in 2,4-DMTC enables its use in forming amide bonds with other molecules. This property makes it particularly useful for creating prodrugs, which are inactive chemical compounds that get converted into their active forms within the body. By attaching 2,4-DMTC to a drug molecule through an amide bond, researchers can control the drug's release and improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion [].

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of 2,4-dimethylthiazole.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The thiazole ring can undergo nucleophilic attacks at the carbon atoms adjacent to the nitrogen atom.

These reactions highlight its potential as a versatile building block in organic synthesis .

Several methods are available for synthesizing 2,4-dimethylthiazole-5-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors like α-amino acids or thioamides, cyclization can yield the desired thiazole structure.

- Functionalization of Thiazoles: Existing thiazole derivatives can be modified through carboxylation reactions to introduce the carboxylic acid group.

- Multistep Synthesis: A combination of various organic reactions can be employed to construct the compound from simpler organic molecules.

These methods underscore its accessibility for research and industrial applications .

2,4-Dimethylthiazole-5-carboxylic acid finds applications in:

- Drug Development: As a building block for synthesizing pharmaceutical compounds.

- Chemical Research: Used in studies involving thiazole derivatives and their biological implications.

- Agricultural Chemistry: Potentially utilized in developing agrochemicals due to its biological activity .

Several compounds share structural similarities with 2,4-dimethylthiazole-5-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylthiazole | Thiazole ring with one methyl group | Less functionalized; lower reactivity |

| 4-Methylthiazole | Thiazole ring with one methyl group | Similar reactivity but different substitution patterns |

| 2-Aminothiazole | Thiazole ring with an amino group | Exhibits different biological activities due to amino functionality |

| 2,5-Dimethylthiazole | Two methyl groups on the thiazole ring | Different steric effects influencing reactivity |

| Thiazole-5-carboxylic acid | Thiazole ring with a carboxylic acid | Lacks additional methyl groups affecting solubility |

The distinct arrangement of functional groups in 2,4-dimethylthiazole-5-carboxylic acid sets it apart from these similar compounds, enhancing its utility in specific chemical and biological contexts .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant